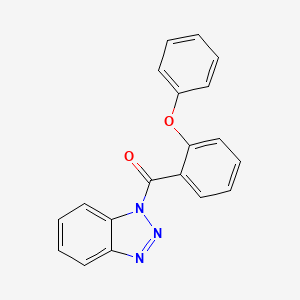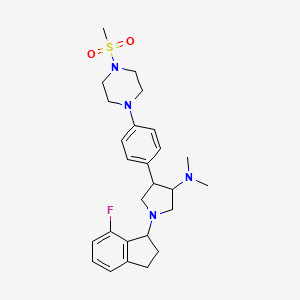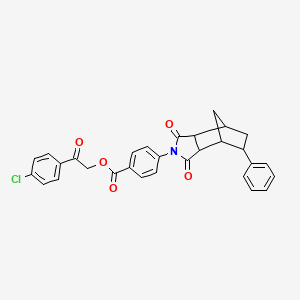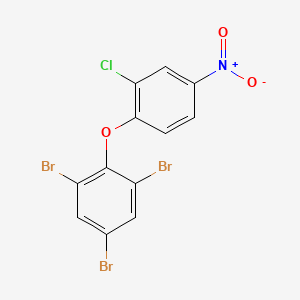![molecular formula C22H18BrN3O2 B12463292 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid ist eine komplexe organische Verbindung, die einen Bromnaphthalen-Rest und ein Indolderivat enthält.
Vorbereitungsmethoden
Die Synthese von 2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid umfasst in der Regel mehrere Schritte. Die Ausgangsmaterialien umfassen 4-Bromnaphthalen und ein Indolderivat. Die Syntheseroute kann die folgenden Schritte beinhalten:
Bromierung: Einführung eines Bromatoms in den Naphthalenring.
Kondensation: Reaktion des Bromnaphthalens mit einem Indolderivat zur Bildung des gewünschten Produkts.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom im Naphthalenring kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) sowie spezifische Temperatur- und Druckbedingungen.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit zellulären Signalwegen und molekularen Wechselwirkungen befassen.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, wodurch verschiedene biologische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid ähneln, gehören andere Bromnaphthalenderivate und Indol-basierte Verbindungen. Diese Verbindungen können ähnliche chemische Eigenschaften und Reaktivität aufweisen, unterscheiden sich jedoch in ihren spezifischen Anwendungen und biologischen Aktivitäten. Einige Beispiele für ähnliche Verbindungen sind:
- 2-(4-Bromnaphthalen-1-yl)essigsäure
- (4-Bromnaphthalen-1-yl)methanaminhydrochlorid
- 2-(4-Bromnaphthalen-1-yl)-1,3-dioxolan
Die Einzigartigkeit von 2-(4-Bromnaphthalen-1-yl)-N’-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid liegt in seiner spezifischen Struktur, die sowohl Bromnaphthalen- als auch Indol-Reste kombiniert und so möglicherweise einzigartige biologische und chemische Eigenschaften bietet.
Eigenschaften
Molekularformel |
C22H18BrN3O2 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
2-(4-bromonaphthalen-1-yl)-N-(1-ethyl-2-hydroxyindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C22H18BrN3O2/c1-2-26-19-10-6-5-9-17(19)21(22(26)28)25-24-20(27)13-14-11-12-18(23)16-8-4-3-7-15(14)16/h3-12,28H,2,13H2,1H3 |
InChI-Schlüssel |
SQLNDQJEQBOOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463209.png)
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)

![5-[2-[[1-[[6-Amino-1-[[4-amino-1-[2-[2-[2-[[[1-[[1-[2-[2-[2-[[2-[[2-[[(1-amino-3-hydroxypropan-2-yl)amino]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-4-oxobutan-2-yl]amino]hexan-2-yl]amino]-4-methylpentan-2-yl]amino]ethylamino]-4-[[2-[2-[[2-(ethylamino)-4-methylpentyl]amino]ethylamino]-3-methylpentyl]amino]pentanoic acid](/img/structure/B12463236.png)
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)

![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)




